1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea
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Overview
Description
1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an oxane ring, and a pyridazine ring with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxane ring: This can be achieved through a cyclization reaction involving an appropriate diol and a suitable electrophile under acidic or basic conditions.
Introduction of the pyrazole ring: This step involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.
Attachment of the trifluoromethyl pyridazine: This can be done through a nucleophilic substitution reaction where a trifluoromethyl group is introduced to the pyridazine ring.
Formation of the urea linkage: This involves the reaction of an amine with an isocyanate or a carbamate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: The compound may serve as an active pharmaceutical ingredient (API) in the formulation of medications.
Materials Science: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- Indole
- Benzimidazole
- Quinoline
Uniqueness
1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea is unique due to its combination of functional groups and the presence of a trifluoromethyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6O2/c1-24-8-9(7-19-24)13-10(3-2-6-26-13)20-14(25)21-12-5-4-11(22-23-12)15(16,17)18/h4-5,7-8,10,13H,2-3,6H2,1H3,(H2,20,21,23,25)/t10-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXIQHHHYADSMD-GXFFZTMASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCCO2)NC(=O)NC3=NN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2[C@H](CCCO2)NC(=O)NC3=NN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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